Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

Isotopic labeling Mass spectrometry NMR internal standard

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (CAS 1219798-41-0) is a perdeuterated analog of the triisopropylphosphine‑carbon disulfide adduct, incorporating 21 deuterium atoms. With a molecular formula of [(CD₃)₂CD]₃P·CS₂ and a molecular weight of 257.50 g/mol, it is supplied as a neat compound with a certified isotopic enrichment of 98 atom % D.

Molecular Formula C10H21PS2
Molecular Weight 257.5 g/mol
Cat. No. B12395508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-iso-propyl-d21-phosphine carbon disulfide complex-d21
Molecular FormulaC10H21PS2
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESCC(C)P(C(C)C)C(C)C.C(=S)=S
InChIInChI=1S/C9H21P.CS2/c1-7(2)10(8(3)4)9(5)6;2-1-3/h7-9H,1-6H3;/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D;
InChIKeyROEXXGIFVMDCOF-QDOBEYKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21: Key Specifications and Procurement-Ready Overview


Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 (CAS 1219798-41-0) is a perdeuterated analog of the triisopropylphosphine‑carbon disulfide adduct, incorporating 21 deuterium atoms . With a molecular formula of [(CD₃)₂CD]₃P·CS₂ and a molecular weight of 257.50 g/mol, it is supplied as a neat compound with a certified isotopic enrichment of 98 atom % D . This isotopically labeled complex is primarily employed as a tracer and internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, enabling precise quantitation and mechanistic tracking without altering the chemical behavior of the parent phosphine‑CS₂ adduct .

Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21: Why the Non-Deuterated Analog Cannot Substitute for Isotopic Labeling Workflows


The non‑deuterated triisopropylphosphine‑CS₂ complex lacks the characteristic mass shift (+21 Da) and the near‑complete absence of proton signals required for isotopic tracing and quantitative MS/NMR . Substituting the hydrogen‑containing analog would introduce interfering proton signals in ¹H‑NMR and eliminate the distinct isotopic envelope that enables unambiguous identification and quantification in complex mixtures . Furthermore, the deuterated form exhibits identical chemical reactivity to the unlabeled species but offers the added advantage of acting as a silent internal standard in kinetic and metabolic studies .

Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21: Quantifiable Differentiation vs. Non-Deuterated Analogs


Mass Shift and Isotopic Enrichment: Definitive MS/NMR Tracer Differentiation

The perdeuteration of triisopropylphosphine‑CS₂ complex yields a molecular weight of 257.50 g/mol compared to 236.37 g/mol for the non‑deuterated parent . This +21 Da mass shift creates a unique isotopic fingerprint that is readily resolved by MS, eliminating signal overlap with endogenous or unlabeled species .

Isotopic labeling Mass spectrometry NMR internal standard

Isotopic Purity: 98 atom% D Guarantee for Reliable Quantitation

The compound is supplied with a certified isotopic enrichment of 98 atom % D . In contrast, the non‑deuterated analog contains 0 atom % D. High enrichment minimizes proton contamination, ensuring that >98% of the molecules possess the full +21 Da mass signature, which is essential for achieving linearity and low limits of detection in quantitative assays .

Isotopic enrichment Quantitative NMR Trace analysis

NMR Signal Suppression: Eliminating Interfering Proton Resonances

Perdeuteration replaces all 21 hydrogen atoms with deuterium, which is NMR‑inactive in the ¹H frequency range. The non‑deuterated analog, by contrast, produces intense proton signals from the isopropyl groups that can obscure resonances of interest . This difference enables the deuterated complex to serve as a silent internal standard or to reveal proton signals from other components in a mixture without interference .

Deuterium NMR Background suppression Mechanistic studies

Stability and Storage: Defined Shelf-Life for Reproducible Use

The product is documented as stable when stored at room temperature in a tightly closed container, with a recommended re-analysis after three years . While stability data for the non‑deuterated analog are not systematically published, the deuterated compound's defined storage guidelines provide a clear operational window for procurement and use .

Chemical stability Storage conditions Long-term experiments

Tri-iso-propyl-d21-phosphine Carbon Disulfide Complex-d21: Primary Scientific and Industrial Use Cases


Quantitative MS Tracer for Metabolic and Environmental Fate Studies

The +21 Da mass shift and 98 atom % D enrichment allow the compound to be spiked into complex matrices (e.g., biological fluids, soil extracts) as a tracer. Researchers can track its distribution, transformation, or binding partners by monitoring the characteristic isotopic envelope, achieving quantitation limits that are unattainable with the unlabeled analog .

NMR Internal Standard for Reaction Monitoring and Structural Elucidation

Because the perdeuterated complex produces no ¹H‑NMR signals, it can be added to reaction mixtures as an internal concentration standard without obscuring analyte resonances. This is particularly valuable in mechanistic studies where proton signals from the phosphine ligand would otherwise interfere .

Isotopic Dilution Assays for Phosphine‑CS₂ Adduct Quantification

In isotopic dilution workflows, a known amount of the deuterated complex is added to a sample containing the unlabeled species. MS analysis of the isotope ratio (unlabeled vs. +21 Da) then yields precise absolute quantification, even in the presence of matrix effects, leveraging the compound's high isotopic purity .

Synthesis of Deuterated Organometallic Complexes for Neutron Scattering

The compound serves as a precursor for preparing fully deuterated metal‑phosphine complexes, which are essential for neutron diffraction studies where hydrogen atoms cause high incoherent scattering. The high deuterium content (>98 atom % D) minimizes background, improving data quality .

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